molecular formula C16H14ClN3O B1414519 2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride CAS No. 477762-43-9

2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride

Cat. No.: B1414519
CAS No.: 477762-43-9
M. Wt: 299.75 g/mol
InChI Key: IMCNYJGVILQWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.

Scientific Research Applications

2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical products.

Preparation Methods

The synthesis of 2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride typically involves the reaction of quinoline derivatives with hydrazine and aldehydes under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O.ClH/c20-15-9-2-1-5-13(15)11-18-19-14-8-3-6-12-7-4-10-17-16(12)14;/h1-11,19-20H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCNYJGVILQWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=CC3=C2[NH+]=CC=C3)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride
Reactant of Route 2
2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride
Reactant of Route 3
2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride
Reactant of Route 4
2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride
Reactant of Route 5
2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride
Reactant of Route 6
2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.